BENGHE Foundational & Exploratory

Check Availability & Pricing

physical and chemical properties of 2-Bromo-3-
chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Bromo-3-chloro-6-
Compound Name:
fluorobenzaldehyde

Cat. No.: B1528414

An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzaldehyde

Introduction

3-Bromo-6-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as
a highly versatile and valuable building block in modern synthetic chemistry. Its unique
arrangement of three distinct halogen atoms (fluorine, chlorine, and bromine) alongside a
reactive aldehyde functional group imparts a nuanced reactivity profile that is actively exploited
by researchers in drug discovery, materials science, and agrochemical development. The
strategic placement of these substituents allows for selective, stepwise functionalization,
making it a key intermediate in the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the core physicochemical and
chemical properties of 3-Bromo-6-chloro-2-fluorobenzaldehyde. It is intended for researchers,
scientists, and drug development professionals who seek to leverage this compound's unique
characteristics in their synthetic endeavors. The narrative moves beyond a simple recitation of
data, offering field-proven insights into the causality behind its properties and practical
considerations for its use.

Compound Identification and Core Physicochemical
Properties
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Accurate identification is the foundation of any chemical protocol. 3-Bromo-6-chloro-2-
fluorobenzaldehyde is unambiguously identified by its CAS number. While the nomenclature
can vary slightly based on priority rules (e.g., 2-Bromo-3-chloro-6-fluorobenzaldehyde), the
CAS number remains the constant identifier.

Property Value Source(s)

3-Bromo-6-chloro-2-
IUPAC Name

fluorobenzaldehyde
CAS Number 886615-30-1 [1]
Molecular Formula C7HsBrCIFO [2]
Molecular Weight 237.45 g/mol [2]
Appearance Solid [3]
Boiling Point 253 °C (at 760 mmHQ) [3]
Density 1.779 g/cm3 [3]
Flash Point 107 °C [3]
Keep in dark place, Inert
Storage atmosphere, Room [2][3]

temperature

Note: A precise melting point is not consistently reported across public databases, indicating
potential variability or the need to consult supplier-specific certificates of analysis.

Spectroscopic Characterization: A Predictive
Analysis

While verified, high-resolution experimental spectra for 3-Bromo-6-chloro-2-fluorobenzaldehyde
are typically proprietary to commercial suppliers, a foundational understanding of spectroscopic
principles allows for an expert prediction of its key spectral features.[4] This analytical foresight
Is critical for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR: The proton spectrum is expected to be relatively simple, featuring two primary
signals. The aldehyde proton (-CHO) will appear as a highly deshielded singlet, typically in
the § 9.8-10.4 ppm region.[4] The two aromatic protons on the ring will appear as doublets or
multiplets, with their coupling patterns and chemical shifts dictated by their positions relative
to the diverse halogen substituents.

e 13C NMR: The carbon spectrum will provide a complete map of the carbon skeleton. The
aldehyde carbonyl carbon is the most characteristic, expected at a significant downfield shift
(6 185-195 ppm).[4] The seven aromatic carbons will exhibit distinct resonances, with their
shifts influenced by the powerful inductive and mesomeric effects of the halogens. Carbons
directly bonded to halogens will show characteristic splitting patterns in coupled spectra.

e 19F NMR: As a fluorinated compound, °F NMR is a powerful tool for characterization. A
single resonance is expected, with its chemical shift providing a sensitive probe of the local
electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and elemental composition.
The molecular ion peak (M*) will be accompanied by a unique and unmistakable isotopic
signature due to the presence of both bromine (7°Br/8!Br in a ~1:1 ratio) and chlorine (3>CI/3’Cl
in a ~3:1 ratio).[4] This complex isotopic cluster provides a high-confidence method for
identifying the compound in a reaction mixture. Common fragmentation pathways for
benzaldehydes, such as the loss of a hydrogen radical (M-1) or the formyl group (M-29), are
also expected.[4]
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Expected Spectroscopic Signatures
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Caption: Correlation between molecular structure and expected spectroscopic data.

Chemical Properties and Synthetic Utility

The synthetic value of 3-Bromo-6-chloro-2-fluorobenzaldehyde stems from the distinct
reactivity of its functional groups. The aldehyde can undergo standard transformations (e.g.,
oxidation, reduction, Wittig reactions, reductive amination), while the three different C-X bonds
on the aromatic ring allow for selective, sequential cross-coupling or nucleophilic substitution
reactions.

Reactivity of the Aromatic Core

The benzene ring is electron-deficient due to the strong inductive effects of the aldehyde and
halogen substituents. This electronic profile dictates its reactivity:
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e Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it
susceptible to SNAr reactions.[4] The relative reactivity of the halogens as leaving groups is
typically F > Cl > Br under SNAr conditions, offering a potential handle for regioselective
substitution by strong nucleophiles.

o Palladium-Catalyzed Cross-Coupling: The reactivity of aryl halides in common cross-
coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig) is governed by the C-X bond
strength, following the general trend | > Br > Cl >> F. This differential reactivity is the
cornerstone of its utility, allowing for the selective coupling at the C-Br bond while leaving the
C-Cl and C-F bonds intact for subsequent transformations. This is a crucial strategy for
building molecular complexity efficiently.

Role as a Synthetic Intermediate

This compound is a key precursor for pharmaceuticals and advanced materials. For instance, it
can be used to synthesize novel heterocyclic systems or to install a substituted benzaldehyde
moiety into a larger molecule, which can then be further elaborated. Its use in constructing
pyrenyl-chalcones for nonlinear optical (NLO) materials highlights its application beyond the life
sciences.[4]

Generalized Synthetic Protocol

While a specific, peer-reviewed synthesis for 3-Bromo-6-chloro-2-fluorobenzaldehyde is not
readily available in public literature, a logical and robust synthetic route can be designed based
on established organometallic and oxidation methodologies. A common strategy for producing
substituted benzaldehydes involves the oxidation of the corresponding benzyl alcohol or
toluene derivative. A plausible retrosynthetic analysis suggests that the target molecule could
be derived from 3-bromo-6-chloro-2-fluorotoluene.

Protocol: A Plausible Two-Step Synthesis

Disclaimer:This is a generalized, theoretical protocol. It must be adapted and optimized under
proper laboratory conditions by a qualified chemist.

Step 1: Benzylic Bromination of 3-Bromo-6-chloro-2-fluorotoluene
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e Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,
dissolve 3-bromo-6-chloro-2-fluorotoluene (1.0 eq) in a suitable inert solvent (e.g., carbon
tetrachloride).

e Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical
initiator such as azobisisobutyronitrile (AIBN).

o Reaction: Heat the mixture to reflux under illumination with a heat lamp to facilitate radical
chain initiation. Monitor the reaction progress by TLC or GC.

o Workup: Once the starting material is consumed, cool the reaction to room temperature.
Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate
solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

 Purification: Remove the solvent under reduced pressure to yield the crude benzyl bromide
intermediate, which can be used directly in the next step.

Step 2: Kornblum Oxidation to the Aldehyde
o Setup: Dissolve the crude benzyl bromide from Step 1 in dimethyl sulfoxide (DMSO).

o Reaction: Add sodium bicarbonate (2-3 eq) to the solution. Heat the mixture with vigorous
stirring (e.g., 90-100 °C). The DMSO acts as the oxidant in this transformation.

e Monitoring: Follow the conversion of the benzyl bromide to the aldehyde by TLC or GC.

o Workup: After the reaction is complete, cool the mixture and pour it into a beaker of ice
water. An off-white solid, the crude product, should precipitate.

 Purification: Collect the solid by vacuum filtration. The crude product can be purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column
chromatography to yield pure 3-Bromo-6-chloro-2-fluorobenzaldehyde.
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Caption: A plausible two-step workflow for the synthesis of the title compound.

Safety and Handling

As with any halogenated aromatic compound, 3-Bromo-6-chloro-2-fluorobenzaldehyde must be
handled with appropriate care in a well-ventilated fume hood.
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e GHS Hazard Statements:

o

H302: Harmful if swallowed.[5]

[¢]

H315: Causes skin irritation.[5]

[¢]

H319: Causes serious eye irritation.[5]

[e]

H335: May cause respiratory irritation.[5]
 Signal Word: Warning[5]

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat.[5]

o Handling Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and
aerosols.[5]

o Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Upon
combustion, it may release hazardous gases including carbon oxides and hydrogen halides.

[5]

Conclusion

3-Bromo-6-chloro-2-fluorobenzaldehyde is a sophisticated synthetic building block whose true
potential is realized through a deep understanding of its nuanced chemical properties. The
differential reactivity of its three halogen atoms provides a powerful tool for medicinal and
materials chemists to perform selective, sequential reactions, enabling the construction of
highly complex and valuable molecules. While detailed experimental data often resides with
commercial suppliers, a predictive, principles-based approach to its spectroscopy and reactivity
allows for its confident and effective integration into advanced synthetic programs. Proper
safety protocols are mandatory for handling this potent chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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